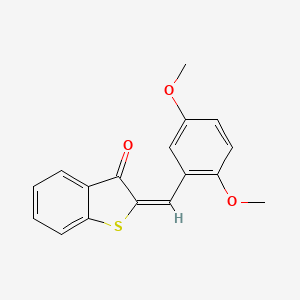

![molecular formula C20H19NO4 B5505333 methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate typically involves multiple steps, including N-alkylation, carbamoylation, and intramolecular cyclization reactions. For example, ethyl 4-[(2,4-dimethylphenyl)amino]butanoate can be synthesized by N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate, followed by several steps leading to cyclization and formation of related compounds (Vaid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single crystal X-ray diffraction methods. These structures typically show the planarity of the aromatic ring systems and the spatial arrangement of substituents, which can include various functional groups attached to the indole and benzene rings (Makaev et al., 2006).

Chemical Reactions and Properties

Compounds of this family often participate in addition reactions and can form various products depending on the reactants and conditions. For instance, 1-methylindole reacts with dimethyl acetylenedicarboxylate to yield specific azepine derivatives under certain conditions (Acheson et al., 1972).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Formation of Benzazepines from Indoles : Indoles, when reacted with dimethyl acetylenedicarboxylate, can yield benzazepines, a process confirmed by X-ray structure determination. This method demonstrates the reactivity of indoles in forming complex structures, which could be applicable for synthesizing derivatives of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Acheson & Bridson, 1971).

Reactivity with 2-Vinylindoles : The study on the reactivity of 2-vinylindoles with dimethyl acetylenedicarboxylate highlights steric interactions inhibiting cycloaddition reactions, suggesting that structural modifications in compounds like this compound could influence their chemical reactivity (Jones et al., 1984).

Oxidative Cleavage of Indoles : An investigation into the oxidative cleavage of indoles presents a method for breaking down indole structures, potentially offering insights into the degradation or modification of this compound (Tsuji et al., 1981).

Potential Biological Activities

Antiproliferative and Antimetastatic Activities : A study on β-carboline-based N-heterocyclic carbenes, which are structurally related to indoles, showed significant antiproliferative and antimetastatic activities against human breast cancer cells. This suggests that derivatives of this compound might also possess biological activities worth exploring (Dighe et al., 2015).

Synthesis and Antioxidant Properties : The synthesis of indole-2-carbohydrazides and their evaluation for antioxidant properties provide a framework for assessing the potential antioxidant capabilities of indole derivatives, including this compound (Bingul et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-[2-(3,4-dimethylphenoxy)acetyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVXZMXRDSJFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)